Saflufenacil-M800H08

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

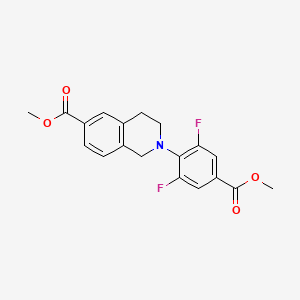

Saflufenacil-M800H08 is a herbicide belonging to the pyrimidinedione chemical class. It is used primarily for controlling broadleaf weeds in various crops, including soybeans and corn. The compound is known for its high efficacy and selectivity, making it a valuable tool in agricultural weed management .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Saflufenacil-M800H08 involves the reaction between a substituted aniline and an oxazinone. Specifically, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one are heated in acetic acid to form the ring systems of the herbicide. This reaction yields the product in over 90% yield, followed by further standard chemical transformations to generate the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then subjected to various purification steps, including crystallization and filtration, to obtain the final product suitable for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Saflufenacil-M800H08 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various metabolites that retain herbicidal activity. These metabolites are often analyzed to understand the environmental impact and efficacy of the herbicide .

Scientific Research Applications

Saflufenacil-M800H08 has a wide range of scientific research applications:

Chemistry: It is used to study the mechanisms of herbicidal action and the development of new herbicides.

Biology: The compound is used to investigate the effects of herbicides on plant physiology and biochemistry.

Medicine: Research is ongoing to explore its potential use in developing new drugs with similar mechanisms of action.

Industry: This compound is used in the agricultural industry for weed control, contributing to increased crop yields and reduced labor costs

Mechanism of Action

Saflufenacil-M800H08 works by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO). This inhibition prevents the formation of chlorophyll, leading to the accumulation of protoporphyrin IX, a potent photosensitizer. The activated oxygen causes lipid peroxidation, resulting in the rapid loss of membrane integrity and function. The visible effects on plants include chlorosis and necrosis .

Comparison with Similar Compounds

Similar Compounds

Butafenacil: Another herbicide that inhibits PPO but has different chemical properties.

M800H07: A related compound with a similar structure but different functional groups.

M800H015: Another analog with variations in the molecular structure

Uniqueness

Saflufenacil-M800H08 is unique due to its high selectivity and efficacy in controlling broadleaf weeds. Its specific mechanism of action and the ability to be used in various crops make it a valuable herbicide in modern agriculture .

Properties

Molecular Formula |

C17H19ClF4N4O5S |

|---|---|

Molecular Weight |

502.9 g/mol |

IUPAC Name |

2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,3-diazinan-1-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide |

InChI |

InChI=1S/C17H19ClF4N4O5S/c1-8(2)25(4)32(30,31)23-15(28)9-5-12(11(19)6-10(9)18)26-14(27)7-13(17(20,21)22)24(3)16(26)29/h5-6,8,13H,7H2,1-4H3,(H,23,28) |

InChI Key |

XFPWMVFLTRXCSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)S(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)CC(N(C2=O)C)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

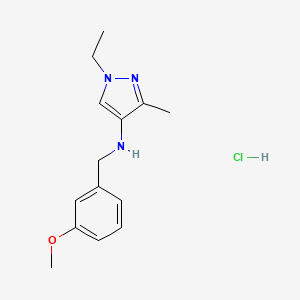

![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)

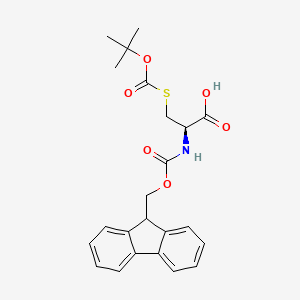

![Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)

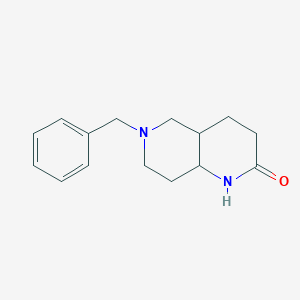

![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)

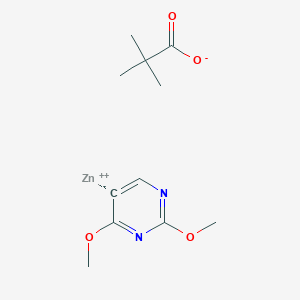

![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)

![1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133639.png)